Ethyl 1-benzoyl-4-benzyl-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
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Overview
Description
Ethyl 1-benzoyl-4-benzyl-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is a complex organic compound with the molecular formula C29H26N2O3. This compound is part of the benzimidazole family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzoyl-4-benzyl-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and benzoyl derivatives with pyrrolo(1,2-A)benzimidazole under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzoyl-4-benzyl-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 1-benzoyl-4-benzyl-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Ethyl 1-benzoyl-4-benzyl-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
- Ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
- Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate .
Uniqueness
Ethyl 1-benzoyl-4-benzyl-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzoyl and benzyl groups, along with the pyrrolo(1,2-A)benzimidazole core, makes it a valuable compound for various applications .
Properties
CAS No. |
853317-58-5 |
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Molecular Formula |
C29H26N2O3 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 1-benzoyl-4-benzyl-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C29H26N2O3/c1-4-34-29(33)23-17-26(27(32)22-13-9-6-10-14-22)31-25-16-20(3)19(2)15-24(25)30(28(23)31)18-21-11-7-5-8-12-21/h5-17H,4,18H2,1-3H3 |
InChI Key |
IXODYOPVCKSGJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C=C(C(=C3)C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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